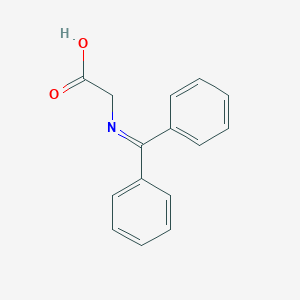

![molecular formula C9H7NO4 B172885 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid CAS No. 108805-39-6](/img/structure/B172885.png)

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

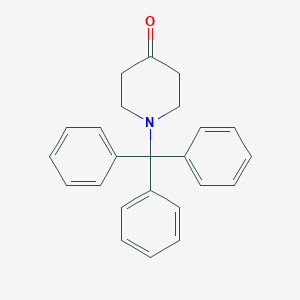

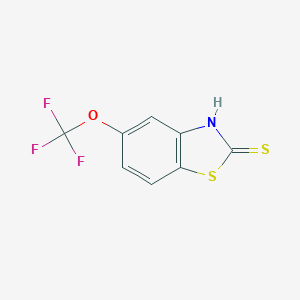

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7NO4 . It is used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells, and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .

Synthesis Analysis

The synthesis of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid involves several steps. In one method, 3,5-disubstituted isoxazoles are prepared by the reaction of an oxime and an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and 5% triethylamine via the in situ generated nitrile oxide intermediate .Molecular Structure Analysis

The molecular structure of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid can be represented by the InChI code: 1S/C9H7NO4/c1-13-5-2-3-7-6 (4-5)8 (9 (11)12)10-14-7/h2-4H,1H3, (H,11,12) .Chemical Reactions Analysis

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It is also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical And Chemical Properties Analysis

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid has a molecular weight of 193.16 . It is an off-white solid .Applications De Recherche Scientifique

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives

The synthesis of isoxazole-4-carboxylic acid derivatives, including 5-methoxy-benzo[d]isoxazole-3-carboxylic acid, has been achieved through a controlled isoxazole-azirine-isoxazole/oxazole isomerization. This method, catalyzed by Fe(II), results in the formation of isoxazole-4-carboxylic esters and amides. This process is significant in the synthesis of various heterocyclic compounds used in pharmaceuticals and agrochemicals (Serebryannikova et al., 2019).

Synthesis and Biological Activity of γ-Lactone Carboxylic Acid

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is utilized in the microwave-assisted synthesis of novel γ-lactone carboxylic acids, which exhibit potential significance in stem cell research. These compounds demonstrate increased growth in E. coli organisms, indicating their biological activity and potential applications in biotechnological research (Denton et al., 2021).

Synthesis of Antitumor Agents

A method for synthesizing antitumor agents involves the use of 5-methoxy-benzo[d]isoxazole-3-carboxylic acid as a key intermediate. The synthesis process, involving the formation of cyclic alkenyl ethers, highlights the compound's role in developing novel antitumor medications (Mondal et al., 2003).

Synthesis of Heterocyclic Compounds for Medicinal Chemistry

The compound plays a crucial role in the synthesis of various heterocyclic compounds. These synthesized compounds have applications in medicinal chemistry, particularly in creating pharmacologically active isoxazoles used in drug development (Potkin et al., 2014).

Application in Gold-Catalyzed Cycloaddition Reactions

Benzo[d]isoxazoles, including derivatives of 5-methoxy-benzo[d]isoxazole-3-carboxylic acid, are used in gold-catalyzed cycloaddition reactions. These reactions provide a method to synthesize complex organic compounds, useful in pharmaceutical synthesis and material science (Xu et al., 2018).

Propriétés

IUPAC Name |

5-methoxy-1,2-benzoxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(9(11)12)10-14-7/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXBODSGOIQLBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)ON=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)

![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)

![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)